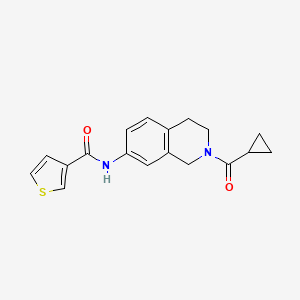

N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-3-carboxamide

Description

N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-3-carboxamide is a synthetic organic compound featuring a tetrahydroisoquinoline core substituted with a cyclopropanecarbonyl group at position 2 and a thiophene-3-carboxamide moiety at position 5.

Properties

IUPAC Name |

N-[2-(cyclopropanecarbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]thiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O2S/c21-17(14-6-8-23-11-14)19-16-4-3-12-5-7-20(10-15(12)9-16)18(22)13-1-2-13/h3-4,6,8-9,11,13H,1-2,5,7,10H2,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYMDOALYYCCEAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)N2CCC3=C(C2)C=C(C=C3)NC(=O)C4=CSC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-3-carboxamide is a compound of interest due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its antitumor, antibacterial, and other therapeutic effects, supported by various research findings and case studies.

- Molecular Formula : CHNO

- Molecular Weight : 387.4 g/mol

- CAS Number : 1206989-81-2

Antitumor Activity

Recent studies have evaluated the antitumor potential of compounds similar to this compound. For instance:

- Cell Line Testing : The compound was tested against various human tumor cell lines such as A549 (lung), K562 (leukemia), PC-3 (prostate), and T47D (breast). Notably, derivatives showed significant inhibitory activity against PC-3 cells with IC values around 9.86 µM .

The antitumor effects are attributed to several mechanisms:

- Induction of Apoptosis : The compound induces apoptosis in cancer cells by increasing reactive oxygen species (ROS), leading to cell cycle arrest in the G0/G1 phase .

- Cell Cycle Arrest : Flow cytometry analysis indicated that treatment with the compound increased the proportion of cells in the G0/G1 phase, suggesting an effective blockade of cell cycle progression .

Other Biological Activities

In addition to its antitumor and antibacterial properties, the compound exhibits a range of other biological activities:

- Anti-inflammatory Effects : Compounds with similar structures have been reported to possess anti-inflammatory properties.

- Antidiabetic Activity : Some derivatives have shown potential in managing blood glucose levels.

- Neuroprotective Effects : There is emerging evidence suggesting that related compounds may offer neuroprotective benefits in models of neurodegenerative diseases .

Case Study 1: Antitumor Efficacy

A study focused on a series of β-carboline derivatives demonstrated that modifications in the molecular structure significantly impacted their antitumor efficacy. The most effective derivative exhibited an IC value comparable to established chemotherapeutics .

Case Study 2: Mechanistic Insights

Further mechanistic studies revealed that compounds similar to this compound could modulate key signaling pathways involved in cancer cell proliferation and survival. The upregulation of apoptosis-related proteins was noted following treatment .

Summary Table of Biological Activities

Comparison with Similar Compounds

Comparison with Similar Compounds

However, insights can be drawn from structurally or functionally related compounds described in the literature.

Structural Analogues

Methyl 6-Chloro-3-[2-(2,4-dihydroxybenzylidene)-1-methyl-hydrazino]-1,1-dioxo-1,4,2-benzodithiazine-7-carboxylate (): Key Features: A benzodithiazine derivative with a chlorinated aromatic ring, hydrazine linkage, and sulfonyl groups. Elemental Analysis: C 39.02%, H 2.57%, N 13.00% (calcd. for C₁₄H₁₁ClN₄O₄S₃) . Comparison: While distinct in core structure, this compound shares functional groups (e.g., carboxamide, heterocycles) with the target molecule, suggesting comparable synthetic challenges in achieving purity or stability.

- A halogenated alkane studied for its toxicity and environmental persistence .

- Relevance : Unlike the target compound, 1,2,3-trichloropropane lacks heterocyclic complexity but highlights the importance of halogen substituents in modulating bioactivity or hazards.

Functional Analogues

- Tetrahydroisoquinoline Derivatives: Known for roles in CNS drug development (e.g., opioid receptor ligands). The cyclopropanecarbonyl group in the target compound may enhance metabolic stability compared to unsubstituted analogues.

- Thiophene-3-carboxamides : Frequently used in kinase inhibitors (e.g., anticancer agents). The carboxamide group’s orientation could influence target binding compared to ester or ether variants.

Data Tables

Table 1: Elemental Analysis Comparison

*Data for the target compound are unavailable in the provided evidence.

Research Findings and Limitations

- Synthesis: The target compound’s synthesis likely involves multi-step coupling of tetrahydroisoquinoline and thiophene precursors, akin to methods in .

- Toxicity : Unlike 1,2,3-trichloropropane (), the target compound’s complex structure may reduce environmental persistence but increase metabolic complexity .

Critical Notes

- Evidence Gaps : The provided sources lack direct data on the target compound, necessitating reliance on structural analogues.

- Recommendations : Further studies should prioritize (i) synthetic optimization, (ii) in vitro bioactivity screening, and (iii) comparative pharmacokinetic profiling.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.